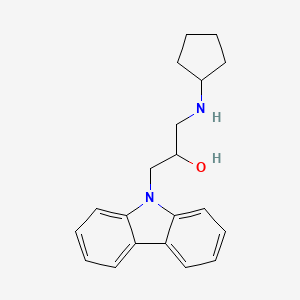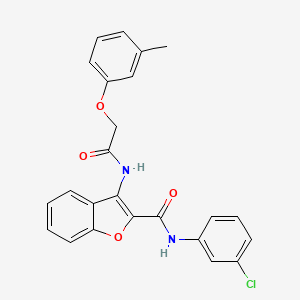
N-(3-chlorophenyl)-3-(2-(m-tolyloxy)acetamido)benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-3-(2-(m-tolyloxy)acetamido)benzofuran-2-carboxamide, also known as CTB, is a chemical compound that has been studied extensively for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
New Routes to Heterocycles
Research demonstrates that unsaturated amides, including those similar to the specified compound, can undergo reactions to form various heterocyclic structures. These processes are pivotal in the development of new pharmaceuticals and materials with unique properties (Samii et al., 1987).
Molecular Docking and Drug Design
A study on the synthesis and analysis of anti-inflammatory drugs showcases the design and synthesis process of indole acetamide derivatives, including molecular docking and geometrical optimization. This research underscores the importance of such compounds in the development of new therapeutic agents (Al-Ostoot et al., 2020).
Antimicrobial Screening
The antimicrobial properties of benzofuran derivatives, closely related to the specified compound, were explored through the synthesis and screening of novel series of 2-azetidinone derivatives. These compounds have shown promising results against pathogenic bacteria, highlighting their potential as antimicrobial agents (Idrees et al., 2020).
Synthesis and Characterization
Research on the synthesis and characterization of compounds, including those similar to the specified chemical, provides insights into their structural and chemical properties. These studies are fundamental in understanding the compound's reactivity and potential applications in various fields (Gowda et al., 2007).
Non-peptidic Antagonists
The development of non-peptidic antagonists, such as SR 48968, for receptor studies is an example of how these compounds are used in biochemical research to understand receptor functions and for potential therapeutic applications (Kersey et al., 1996).
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-3-[[2-(3-methylphenoxy)acetyl]amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O4/c1-15-6-4-9-18(12-15)30-14-21(28)27-22-19-10-2-3-11-20(19)31-23(22)24(29)26-17-8-5-7-16(25)13-17/h2-13H,14H2,1H3,(H,26,29)(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLOYRUGAYPBGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-3-(2-(m-tolyloxy)acetamido)benzofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

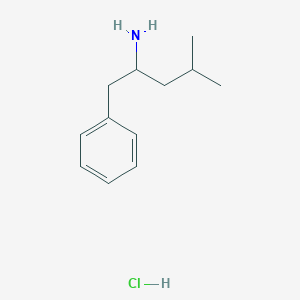

![1-ethyl-5-[(2-ethylpiperidin-1-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2368560.png)
![Methyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate](/img/structure/B2368561.png)
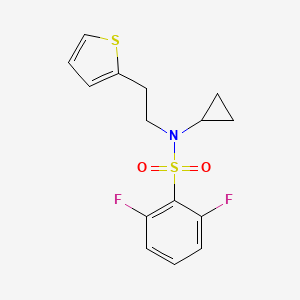
![3-[(Cyanoacetyl)amino]-2-hydroxybenzoic acid](/img/structure/B2368569.png)
![N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}azepane-1-sulfonamide](/img/structure/B2368570.png)
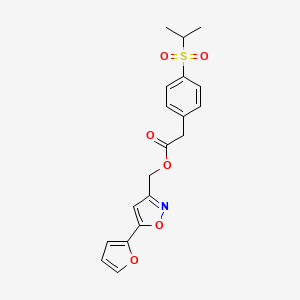
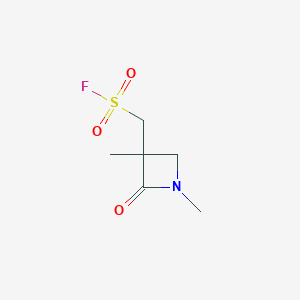
![(5R,7S)-N-(Cyanomethyl)-N-ethyl-2,5,7-trimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2368577.png)
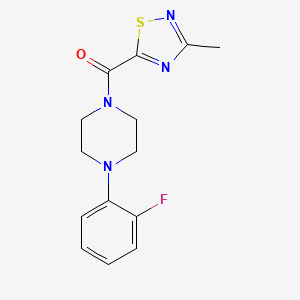
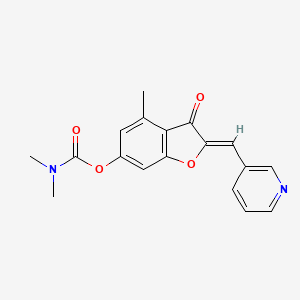
![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B2368580.png)
